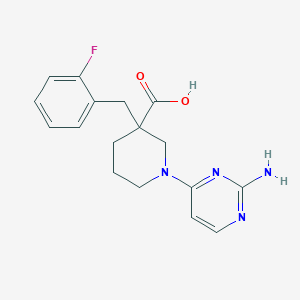
N-(2,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DPMU, is a chemical compound that has been extensively studied for its various applications in scientific research. DPMU is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of DPMU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various biological processes. DPMU has been shown to inhibit the activity of enzymes such as protein kinase C and glycogen synthase kinase 3, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
DPMU has been shown to have various biochemical and physiological effects. In vitro studies have shown that DPMU inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, DPMU has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DPMU in lab experiments is its versatility as a reagent in organic synthesis. Additionally, DPMU has been shown to have a relatively low toxicity profile, making it a safe compound to use in laboratory experiments. However, one limitation of using DPMU is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for research involving DPMU. One potential direction is to explore the use of DPMU in the synthesis of novel bioactive molecules with potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of DPMU and its effects on various biological processes. Finally, there is a need for more studies to explore the potential toxicity of DPMU and its safety profile in various settings.
Méthodes De Synthèse
The synthesis of DPMU can be achieved through a variety of methods, including the reaction of 2,4-dimethylphenyl isocyanate with 4-pyridinylmethylamine, or through the reaction of 2,4-dimethylphenyl isocyanate with 4-pyridinylmethanol in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
DPMU has been widely used in scientific research for a variety of applications. One of the main applications of DPMU is as a reagent in organic synthesis, where it is used to form urea derivatives. Additionally, DPMU has been used in the synthesis of bioactive molecules, such as antitumor agents.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-3-4-14(12(2)9-11)18-15(19)17-10-13-5-7-16-8-6-13/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJHGVLSRNXBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3-(1-pyrrolidinyl)propanoate](/img/structure/B5481748.png)

![4-[(4-methoxy-2-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5481763.png)
![(2-methoxyethyl)methyl({(2R,5S)-5-[(6-piperidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)amine](/img/structure/B5481780.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)
![2-(4-chlorophenyl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]morpholine](/img/structure/B5481792.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481795.png)
![2-({[4-(2-fluorophenyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5481801.png)

![methyl {[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5481816.png)
![5-amino-3-{1-cyano-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5481817.png)
![1-[3-(5-ethyl-4H-1,2,4-triazol-3-yl)phenyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5481837.png)
![3-methyl-8-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5481839.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5481840.png)